2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile
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Overview
Description
2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile is an organic compound that features both a dimethoxyphenyl group and a pyrazinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyrazine derivatives under specific conditions. Common reagents used in the synthesis might include:
Base catalysts: such as sodium hydroxide or potassium carbonate.
Solvents: such as ethanol or methanol.
Reaction conditions: typically involve heating under reflux for several hours.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This might include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: where the compound is oxidized to form corresponding acids or ketones.
Reduction: where the nitrile group can be reduced to an amine.
Substitution: where the methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield primary amines.
Scientific Research Applications
Chemistry: as an intermediate in the synthesis of more complex molecules.
Biology: as a probe to study biological pathways.
Medicine: as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-2-(pyridin-2-YL)acetonitrile
- 2-(3,4-Dimethoxyphenyl)-2-(pyrimidin-2-YL)acetonitrile
Uniqueness
2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile is unique due to the presence of both the dimethoxyphenyl and pyrazinyl groups, which might confer distinct biological activities compared to its analogs.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-pyrazin-2-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-18-13-4-3-10(7-14(13)19-2)11(8-15)12-9-16-5-6-17-12/h3-7,9,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTQGZWLAIGPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C#N)C2=NC=CN=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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